molecular formula C9H19ClN2O B6219183 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride CAS No. 2751621-43-7

2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride

Cat. No. B6219183
CAS RN: 2751621-43-7
M. Wt: 206.7
InChI Key:
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Description

2-(4-Aminocyclohexyl)-N-methylacetamide hydrochloride, also known as AMCHA, is a cyclic amide derivative of N-methylacetamide. It is a small molecule that has been used in a variety of scientific research applications. The purpose of

Scientific Research Applications

2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of cyclic amides. It has also been used to study the effects of amides on the structure and reactivity of other molecules. In addition, 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride has been used to study the effects of amides on the binding of peptides and proteins to their receptors.

Mechanism of Action

The mechanism of action of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride is not fully understood. However, it is believed that the cyclic structure of the molecule allows it to interact with a variety of receptors and enzymes. It is believed that the amide group of the molecule is responsible for its ability to bind to peptides and proteins. Additionally, the methyl group of the molecule is believed to be responsible for its ability to interact with a variety of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, including cytochrome P450 enzymes. Additionally, it has been shown to have an inhibitory effect on certain receptors, including the dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride for laboratory experiments include its small size and low cost. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. The main limitation of using 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride for laboratory experiments is that it is not very soluble in organic solvents.

Future Directions

There are several potential future directions for research involving 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride. These include further studies of the biochemical and physiological effects of the molecule, as well as studies of its ability to interact with a variety of receptors and enzymes. Additionally, further studies of the synthesis and structure-activity relationships of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride could provide insight into the design of new molecules with similar properties. Finally, further studies of the mechanism of action and pharmacokinetics of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride could provide insight into the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride has been reported in several publications. The most common method involves the reaction of 4-aminocyclohexanecarboxylic acid and N-methylacetamide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and the product is isolated by precipitation. Other methods of synthesis have also been reported, including the reaction of 4-aminocyclohexanecarboxylic acid and N-methylacetamide in the presence of a catalyst and the reaction of 4-aminocyclohexanecarboxylic acid and N-methylacetamide in the presence of an anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride involves the reaction of 4-aminocyclohexanone with methylamine followed by acetylation with acetic anhydride. The resulting N-methylacetamide is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-aminocyclohexanone", "methylamine", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "4-aminocyclohexanone is reacted with excess methylamine in ethanol at reflux temperature for several hours to form N-methyl-4-aminocyclohexanone.", "Acetic anhydride is added dropwise to the reaction mixture and stirred for several hours at room temperature to form N-methylacetamide.", "The N-methylacetamide is dissolved in water and hydrochloric acid is added dropwise to form the hydrochloride salt.", "The resulting solid is filtered, washed with water, and dried to obtain 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride." ] }

CAS RN

2751621-43-7

Molecular Formula

C9H19ClN2O

Molecular Weight

206.7

Purity

95

Origin of Product

United States

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